molecular formula C9H15ClN2O B1455106 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride CAS No. 1374659-40-1

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Cat. No. B1455106
M. Wt: 202.68 g/mol
InChI Key: DSFJXHGRULEKOB-UHFFFAOYSA-N
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Description

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H14N2O and a molecular mass of 166.22 . It’s a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI string for 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is 1S/C12H20N2O2.ClH/c1-9-12 (10 (2)16-14-9)8-15-7-11-4-3-5-13-6-11;/h11,13H,3-8H2,1-2H3;1H . This string represents the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its form, molecular weight, and chemical structure. 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a solid . Its molecular weight is 166.22 , and its empirical formula is C9H14N2O .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and biological activity of 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride have been explored in various studies. Byberg et al. (1987) investigated the synthesis and biological activity of a GABAA agonist which does not affect benzodiazepine binding, including structurally related glycine antagonists (Byberg et al., 1987). In a similar vein, Krogsgaard-Larsen et al. (1975) studied the structure and biological activity of a series of conformationally restricted analogues of GABA, most of which are structurally related to muscimol (3-hydroxy-5-aminomethylisoxazole) (Krogsgaard-Larsen et al., 1975).

Pharmacological Evaluation

Pharmacological evaluation of compounds structurally similar to 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride has been conducted in various studies. For example, Balsamo et al. (1987) synthesized and screened the 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives as potential antidepressant agents (Balsamo et al., 1987). Furthermore, Mortensen et al. (2002) characterized a series of novel 5-(4-piperidyl)-3-isoxazolol (4-PIOL) analogues and their activity as agonists and/or antagonists on human α1β2γ2S GABAA receptors (Mortensen et al., 2002).

Potential Therapeutic Applications

The potential therapeutic applications of compounds structurally related to 3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride have also been explored. For instance, Rowley et al. (1997) identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a human dopamine D4 receptor ligand with moderate affinity and selectivity over human D2 receptors (Rowley et al., 1997).

properties

IUPAC Name

3-methyl-5-piperidin-3-yl-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-7-5-9(12-11-7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFJXHGRULEKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methyl-5-isoxazolyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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